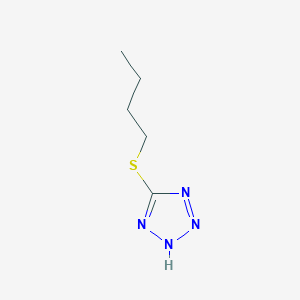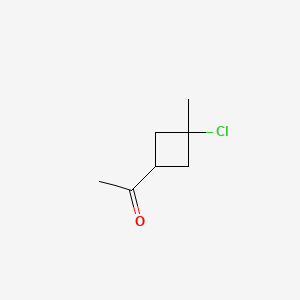
1-(3-Chloro-3-methylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-3-methylcyclobutyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a cyclobutyl ketone derivative, characterized by the presence of a chlorine atom and a methyl group on the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-3-methylcyclobutyl)ethanone typically involves the chlorination of cyclobutylmethyl ketone derivatives. One common method includes the use of metal catalysts such as aluminum chloride (AlCl3) in the presence of chlorine gas. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-(3-Chloro-3-methylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chloro-3-methylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-3-methylcyclobutyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
類似化合物との比較
- 1-(3-Ethylcyclobutyl)ethanone
- 1-(3-Methylcyclobutyl)ethanone
- 1-(3-Chlorocyclobutyl)ethanone
Comparison: 1-(3-Chloro-3-methylcyclobutyl)ethanone is unique due to the presence of both a chlorine atom and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
特性
分子式 |
C7H11ClO |
|---|---|
分子量 |
146.61 g/mol |
IUPAC名 |
1-(3-chloro-3-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-7(2,8)4-6/h6H,3-4H2,1-2H3 |
InChIキー |
HWZHEWLCCZGBCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(C1)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
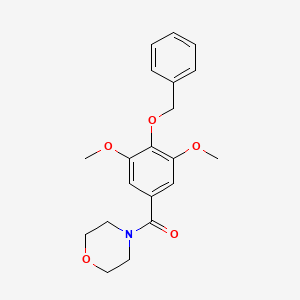

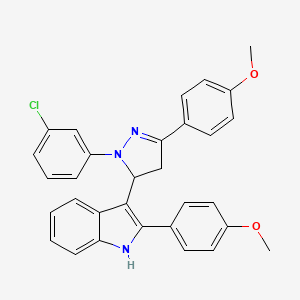



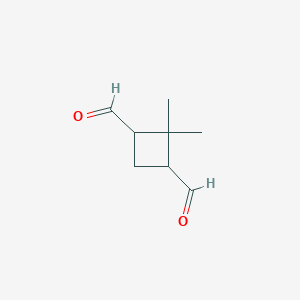
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)

![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
